Cas no 104744-29-8 (Imidazo[2,1-f][1,2,4]triazine)

Imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound featuring a fused imidazole and triazine ring system. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its rigid, planar framework enhances binding affinity in biological targets, particularly in kinase inhibitors and other therapeutic agents. The compound's stability and synthetic versatility allow for diverse functionalization, enabling tailored modifications for specific applications. Additionally, its electron-rich nature facilitates use in optoelectronic materials. Imidazo[2,1-f][1,2,4]triazine derivatives are increasingly studied for their potential in drug discovery and advanced material development due to these advantageous characteristics.
Imidazo[2,1-f][1,2,4]triazine structure
Imidazo[2,1-f][1,2,4]triazine structure
商品名:Imidazo[2,1-f][1,2,4]triazine
CAS番号:104744-29-8
MF:C5H4N4
メガワット:120.112059593201
CID:6511746

Imidazo[2,1-f][1,2,4]triazine 化学的及び物理的性質

名前と識別子

    • Imidazo[2,1-f][1,2,4]triazine
    • インチ: 1S/C5H4N4/c1-2-9-5(7-1)3-6-4-8-9/h1-4H
    • InChIKey: KICAUGXUKBYQLR-UHFFFAOYSA-N
    • ほほえんだ: N12C=CN=C1C=NC=N2

じっけんとくせい

  • 密度みつど: 1.48±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 2.10±0.30(Predicted)

Imidazo[2,1-f][1,2,4]triazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7605734-1.0g
imidazo[2,1-f][1,2,4]triazine
104744-29-8 95.0%
1.0g
$1485.0 2025-02-24
Enamine
EN300-7605734-5.0g
imidazo[2,1-f][1,2,4]triazine
104744-29-8 95.0%
5.0g
$4309.0 2025-02-24
Enamine
EN300-7605734-0.25g
imidazo[2,1-f][1,2,4]triazine
104744-29-8 95.0%
0.25g
$735.0 2025-02-24
Enamine
EN300-7605734-2.5g
imidazo[2,1-f][1,2,4]triazine
104744-29-8 95.0%
2.5g
$2912.0 2025-02-24
Enamine
EN300-7605734-0.5g
imidazo[2,1-f][1,2,4]triazine
104744-29-8 95.0%
0.5g
$1158.0 2025-02-24
Enamine
EN300-7605734-0.05g
imidazo[2,1-f][1,2,4]triazine
104744-29-8 95.0%
0.05g
$344.0 2025-02-24
1PlusChem
1P0280P9-50mg
imidazo[2,1-f][1,2,4]triazine
104744-29-8 95%
50mg
$487.00 2023-12-26
1PlusChem
1P0280P9-5g
imidazo[2,1-f][1,2,4]triazine
104744-29-8 95%
5g
$5388.00 2023-12-26
Enamine
EN300-7605734-10.0g
imidazo[2,1-f][1,2,4]triazine
104744-29-8 95.0%
10.0g
$6390.0 2025-02-24
Enamine
EN300-7605734-0.1g
imidazo[2,1-f][1,2,4]triazine
104744-29-8 95.0%
0.1g
$515.0 2025-02-24

Imidazo[2,1-f][1,2,4]triazine 関連文献

Imidazo[2,1-f][1,2,4]triazineに関する追加情報

Comprehensive Overview of Imidazo[2,1-f][1,2,4]triazine (CAS No. 104744-29-8): Properties, Applications, and Research Insights

The Imidazo[2,1-f][1,2,4]triazine (CAS No. 104744-29-8) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research. Its unique fused-ring structure, combining imidazole and triazine moieties, offers remarkable versatility in drug design and functional material development. This article delves into the molecular characteristics, synthetic pathways, and cutting-edge applications of this compound, addressing trending queries such as "Imidazo[2,1-f][1,2,4]triazine derivatives" and "biological activity of fused nitrogen heterocycles."

Chemically, Imidazo[2,1-f][1,2,4]triazine belongs to the class of nitrogen-rich heterocycles, a hotspot in modern medicinal chemistry due to their bioisosteric potential. Researchers frequently search for "CAS 104744-29-8 solubility" or "Imidazo-triazine synthesis protocol," reflecting its practical relevance. The compound's hydrogen-bonding capacity and planar aromatic system make it a privileged scaffold in kinase inhibitor design, aligning with current interests in targeted cancer therapies and ATP-competitive inhibitors.

Recent studies highlight the role of Imidazo[2,1-f][1,2,4]triazine core in developing antiviral agents, particularly against RNA viruses—a timely focus given post-pandemic research trends. Patent analyses reveal its incorporation in JAK/STAT signaling modulators, addressing autoimmune disorders, which ranks high in search engine queries like "heterocyclic compounds for inflammation." The compound's electron-deficient π-system also attracts material scientists exploring organic semiconductors and OLED emissive layers.

Synthetic methodologies for CAS 104744-29-8 typically involve cyclocondensation reactions between functionalized imidazoles and triazine precursors. Optimization of these routes remains a frequent topic in academic forums, with searches for "green synthesis of imidazo-triazines" reflecting environmental concerns. Advanced techniques like microwave-assisted cyclization have improved yields, while computational studies (e.g., "DFT calculations on Imidazo[2,1-f][1,2,4]triazine") provide insights into its electronic properties.

In drug discovery, the Imidazo[2,1-f][1,2,4]triazine scaffold demonstrates exceptional ligand efficiency, often appearing in kinase profiling assays. Its derivatives show promise in neurodegenerative disease research, particularly for protein aggregation inhibitors—a trending topic in aging-related queries. The compound's metabolic stability and blood-brain barrier permeability are frequently cited advantages in medicinal chemistry literature.

From an industrial perspective, CAS 104744-29-8 is cataloged by major chemical suppliers with specifications emphasizing HPLC purity and structural characterization data. Analytical challenges, such as "NMR spectral interpretation of fused heterocycles," are common discussion points in research communities. Regulatory-compliant documentation for this compound meets REACH and GMP standards, ensuring its applicability in preclinical development.

Emerging applications include the use of Imidazo[2,1-f][1,2,4]triazine derivatives in photodynamic therapy sensitizers and fluorescent probes for cellular imaging. These align with growing interest in "theranostic agents" and "small-molecule optical sensors" across scientific databases. The compound's structure-activity relationship (SAR) studies continue to reveal novel pharmacophores, driving innovation in fragment-based drug design.

Environmental fate studies of Imidazo[2,1-f][1,2,4]triazine derivatives address contemporary concerns about API persistence in ecosystems. Research on its biodegradation pathways responds to queries like "eco-friendly heterocyclic compounds." Computational models predicting its ecotoxicity profile contribute to safer-by-design approaches in green chemistry initiatives.

In summary, Imidazo[2,1-f][1,2,4]triazine (CAS No. 104744-29-8) represents a multifaceted chemical entity bridging drug discovery and advanced materials. Its ongoing exploration satisfies both academic curiosity and industrial demand, particularly in addressing precision medicine challenges and smart material innovation. The compound's evolving applications ensure its prominence in future scientific literature and patent landscapes.

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